molecular formula C21H19N5O2S B2439707 N-cyclopentyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide CAS No. 1114647-27-6

N-cyclopentyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide

Cat. No.: B2439707
CAS No.: 1114647-27-6
M. Wt: 405.48
InChI Key: UWHSTNFMQOAJKA-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Properties

IUPAC Name

N-cyclopentyl-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c27-18(22-14-5-1-2-6-14)13-9-11-15(12-10-13)23-20-25-26-19(28)16-7-3-4-8-17(16)24-21(26)29-20/h3-4,7-12,14H,1-2,5-6H2,(H,22,27)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHSTNFMQOAJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide can yield 1,3,4-thiadiazole derivatives . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly through continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry

N-cyclopentyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Recent studies have investigated the compound's potential antimicrobial and anticancer properties. For instance:

  • Antimicrobial Activity : Preliminary evaluations indicate that this compound exhibits significant antimicrobial effects against various bacterial strains. The presence of the thiadiazole moiety is believed to enhance its bioactivity.
  • Cytotoxicity : In vitro studies have shown that this compound demonstrates cytotoxic effects against certain cancer cell lines. This suggests potential applications in cancer therapeutics .

Medicine

The compound has been explored for its role in drug development:

  • Anticancer Research : Its cytotoxic properties have been evaluated against a panel of cancer cell lines at the National Cancer Institute (NCI). Results indicate promising activity that warrants further investigation into its mechanisms of action and therapeutic potential .
  • Drug Development : The compound's unique structural features make it a candidate for developing new drugs targeting specific biological pathways involved in cancer progression and resistance.

Case Studies

StudyFocusFindings
Anticancer ActivityShowed significant cytotoxicity against several cancer cell lines with varied mechanisms of action.
Antimicrobial PropertiesDemonstrated effective inhibition against multiple bacterial strains, indicating its potential as an antimicrobial agent.
Drug DevelopmentEvaluated for its role in developing targeted therapies for neurodegenerative diseases and cancers.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For instance, it may act as an enzyme inhibitor, blocking the activity of enzymes crucial for cell survival .

Biological Activity

N-cyclopentyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes a quinazoline moiety linked to a thiadiazole ring. Its molecular formula is C21H19N5O2SC_{21}H_{19}N_{5}O_{2}S with a molecular weight of 405.47 g/mol . The presence of both the thiadiazole and quinazoline rings suggests potential for diverse biological interactions.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and quinazoline derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have highlighted the antitumor potential of related compounds in inhibiting the proliferation of cancer cells. For instance, derivatives with similar structures have shown effective cytotoxicity against lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 µM to 6.75 µM .
  • Antimicrobial Properties : Compounds in this class have demonstrated significant antibacterial activity. For example, some derivatives showed promising results against various bacterial strains, suggesting that this compound may also possess similar properties .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • DNA Interaction : Many thiadiazole and quinazoline derivatives bind to DNA, disrupting replication and transcription processes. This interaction often occurs within the minor groove of DNA, affecting gene expression and cellular proliferation .
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in cancer progression and microbial resistance. For instance, inhibition of DNA methyltransferases has been observed in related compounds .

Antitumor Activity

In a study evaluating the antitumor effects of various benzimidazole derivatives, compounds were tested on human lung cancer cell lines using both 2D and 3D culture systems. The results indicated that certain derivatives exhibited significant cytotoxic effects with lower toxicity towards normal cells. Notably:

  • Compound 8 demonstrated an IC50 value of 6.75 µM against A549 cells in 2D assays .

Antimicrobial Activity

Another research effort focused on synthesizing new thiadiazole derivatives and assessing their antimicrobial properties against standard bacterial strains. The findings revealed:

  • Several synthesized compounds showed over 80% inhibition against Gram-positive bacteria, indicating strong antibacterial potential .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/Activity LevelReference
AntitumorA549 (Lung Cancer)6.75 µM
AntitumorHCC8276.26 µM
AntimicrobialStaphylococcus aureus>80% inhibition
AntimicrobialEscherichia coli>80% inhibition

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